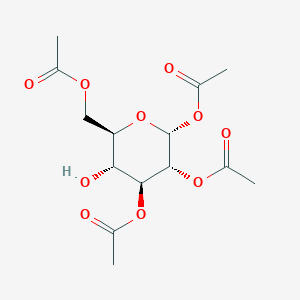

1,2,3,6-Tetra-O-acetyl-alpha-D-glucopyranose

説明

1,2,3,6-Tetra-O-acetyl-alpha-D-glucopyranose is an acetylated derivative of glucose. It is a carbohydrate compound that is often used in organic synthesis, particularly in the preparation of glycosides and other carbohydrate derivatives. The compound is characterized by the presence of four acetyl groups attached to the glucose molecule, which enhances its reactivity and solubility in organic solvents.

作用機序

Target of Action

1,2,3,6-Tetra-O-acetyl-alpha-D-glucopyranose is an acetylated sugar that has wide applications in organic synthesis . It is used as a model compound to study the stereochemistry of carbohydrates through spectroscopic techniques . The primary targets of this compound are the carbohydrate molecules in the biochemical pathways where it is involved .

Mode of Action

The compound interacts with its targets by participating in various biochemical reactions. As an acetylated sugar, this compound can undergo various transformations, including deacetylation and glycosylation, which can lead to changes in the structure and function of the target molecules .

Biochemical Pathways

This compound is involved in the synthesis of disaccharides and D-glucose-6-phosphate . These biochemical pathways play crucial roles in energy metabolism and the biosynthesis of other important biomolecules. The downstream effects of these pathways include the production of energy and the synthesis of essential biomolecules .

Pharmacokinetics

These properties can impact the bioavailability of the compound, which is an important factor in its efficacy .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific biochemical pathways in which it is involved. For example, in the synthesis of disaccharides and D-glucose-6-phosphate, it can contribute to energy production and the synthesis of essential biomolecules .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the rate of the biochemical reactions in which it is involved. Additionally, the presence of other molecules can also influence its action, as they can compete with it for the same targets or enzymes .

生化学分析

Biochemical Properties

1,2,3,6-Tetra-O-acetyl-alpha-D-glucopyranose is involved in several biochemical reactions due to its acetylated structure. The acetyl groups make it more reactive and suitable for various synthetic applications. This compound interacts with enzymes such as inositol synthase, which is involved in the synthesis of inositol phosphates, important signaling molecules in cells . Additionally, it can be used in the preparation of anionic surfactants, which are essential in various biochemical and industrial processes .

Cellular Effects

This compound influences cellular processes by modifying the availability and activity of glucose within cells. It can affect cell signaling pathways by altering the levels of glucose-6-phosphate, a key intermediate in glycolysis and the pentose phosphate pathway . This modification can lead to changes in gene expression and cellular metabolism, impacting cell growth and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interactions with various biomolecules. The acetyl groups on the glucose molecule can participate in binding interactions with enzymes and proteins, potentially inhibiting or activating their functions . For example, the compound can inhibit enzymes involved in deacetylation processes, thereby affecting the acetylation status of other biomolecules and influencing gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions, but it can degrade over time, especially in the presence of moisture . Long-term studies have shown that its effects on cellular function can diminish as the compound degrades, highlighting the importance of proper storage and handling.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance glucose metabolism and improve energy production in cells. At high doses, it may exhibit toxic effects, such as disrupting normal cellular functions and causing oxidative stress . These dosage-dependent effects underscore the need for careful dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to carbohydrate metabolism. It can be converted into glucose-6-phosphate, which enters glycolysis or the pentose phosphate pathway . The compound can also interact with enzymes such as hexokinase and glucose-6-phosphate dehydrogenase, influencing metabolic flux and the levels of various metabolites.

Transport and Distribution

Within cells, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake of the compound into cells, where it can exert its biochemical effects . The distribution of the compound within tissues can vary, with higher concentrations typically found in metabolically active tissues such as the liver and muscles.

Subcellular Localization

The subcellular localization of this compound is influenced by its acetyl groups, which can direct it to specific cellular compartments. The compound may localize to the cytoplasm, where it can participate in glycolysis and other metabolic processes . Additionally, it can be targeted to specific organelles through post-translational modifications, affecting its activity and function within the cell.

準備方法

Synthetic Routes and Reaction Conditions

1,2,3,6-Tetra-O-acetyl-alpha-D-glucopyranose can be synthesized through the acetylation of alpha-D-glucopyranose. The process typically involves the reaction of alpha-D-glucopyranose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure complete acetylation of the hydroxyl groups on the glucose molecule .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar acetylation process but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and consistent production of the compound. The reaction conditions, such as temperature and reaction time, are optimized to maximize yield and purity .

化学反応の分析

Types of Reactions

1,2,3,6-Tetra-O-acetyl-alpha-D-glucopyranose undergoes various chemical reactions, including:

Hydrolysis: The acetyl groups can be hydrolyzed to yield the parent glucose molecule.

Glycosylation: It can participate in glycosylation reactions to form glycosides.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Hydrolysis: Typically carried out using acidic or basic conditions.

Glycosylation: Often involves the use of glycosyl donors and acceptors under catalytic conditions.

Oxidation and Reduction: Various oxidizing and reducing agents can be used depending on the desired transformation.

Major Products

Hydrolysis: Produces alpha-D-glucopyranose.

Glycosylation: Yields glycosides with different aglycone moieties.

Oxidation and Reduction: Produces various oxidized or reduced derivatives of the compound.

科学的研究の応用

1,2,3,6-Tetra-O-acetyl-alpha-D-glucopyranose has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.

Biology: Serves as a substrate in enzymatic studies and as a model compound in carbohydrate research.

Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.

Industry: Utilized in the production of surfactants and other industrial chemicals.

類似化合物との比較

Similar Compounds

- 1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose

- 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide

- 1,2,3,4,6-Penta-O-acetyl-alpha-D-glucopyranose

Uniqueness

1,2,3,6-Tetra-O-acetyl-alpha-D-glucopyranose is unique due to the specific positioning of its acetyl groups, which confer distinct reactivity and solubility properties. This makes it particularly useful in certain synthetic applications where other acetylated glucose derivatives may not be as effective .

生物活性

1,2,3,6-Tetra-O-acetyl-alpha-D-glucopyranose (TGA) is a significant derivative of glucose that has garnered attention in biochemical research due to its various biological activities and applications. This article provides a comprehensive overview of its biological activity, synthesis methods, interactions with biological molecules, and potential applications in therapeutic and industrial contexts.

Chemical Structure and Synthesis

Chemical Structure

The molecular formula of TGA is C14H20O10, with a molecular weight of 348.3 g/mol. It is characterized by the acetylation of four hydroxyl groups on the glucose molecule, specifically at the 2, 3, 4, and 6 positions. This structural modification enhances its solubility and reactivity in biochemical applications.

Synthesis Methods

TGA can be synthesized through the acetylation of D-glucose using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine. This method allows for high yields while minimizing by-products. The general reaction can be summarized as follows:

Biological Activities

TGA exhibits several notable biological activities:

- Glycosylation Reactions : TGA serves as a glycosyl donor in reactions catalyzed by glycosyltransferases. These enzymes facilitate the transfer of glycosyl groups to various acceptor molecules, influencing glycosylation patterns in proteins and lipids.

- Cell Signaling Modulation : Research indicates that TGA can affect cell signaling pathways by altering glycosylation patterns. This modulation can lead to changes in gene expression and cellular metabolism .

- Interaction with Biological Molecules : TGA interacts with various biomolecules, including proteins and lipids. These interactions are crucial for understanding cell-cell communication and the development of glycoconjugates for therapeutic purposes .

Case Studies

Several studies highlight the biological implications of TGA:

- Glycosylation Studies : A study demonstrated that TGA could enhance the activity of glycosyltransferases involved in synthesizing beta-glucosides. This finding suggests potential applications in developing enzyme-based therapies for metabolic disorders .

- Therapeutic Applications : Research has shown that TGA derivatives can be used to create glycoconjugates that mimic natural sugars in cellular interactions. These glycoconjugates have potential therapeutic applications in targeting specific cell types for drug delivery or vaccine development .

- Biochemical Analysis : In biochemical assays, TGA has been utilized to probe carbohydrate-protein interactions. This capability is essential for elucidating mechanisms underlying various diseases related to glycan alterations .

Data Tables

The following table summarizes key compounds related to TGA and their structural features:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranose | Acetylated at positions 1, 3, 4, and 6 | Lacks acetyl group at position 2 |

| 1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose | Acetylated at positions 1, 2, 3, and 4 | Beta anomeric form differs from alpha configuration |

| 2,3,4,6-Tetra-O-benzoyl-alpha-D-glucopyranosyl Bromide | Benzoyl instead of acetyl groups | Different acyl group alters solubility and reactivity |

特性

IUPAC Name |

[(2R,3R,4S,5R,6R)-4,5,6-triacetyloxy-3-hydroxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O10/c1-6(15)20-5-10-11(19)12(21-7(2)16)13(22-8(3)17)14(24-10)23-9(4)18/h10-14,19H,5H2,1-4H3/t10-,11-,12+,13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYCFXXCSGBEENZ-RGDJUOJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。